![molecular formula C17H17NO5S3 B2388788 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide CAS No. 877817-02-2](/img/structure/B2388788.png)
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 belongs to the class of sphingosine-1-phosphate (S1P) receptor modulators, which have been shown to play a crucial role in regulating various physiological processes, including immune function, vascular development, and neuronal signaling.
Mechanism of Action
FTY720 acts as a functional antagonist of the N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide receptor by binding to the receptor and inducing its internalization and degradation. This leads to a decrease in the number of this compound receptors on the cell surface, which in turn reduces the responsiveness of immune cells to this compound-mediated signals. FTY720 has also been shown to induce apoptosis in certain cancer cell lines by inhibiting the activity of sphingosine kinase, an enzyme that plays a critical role in regulating cell survival and proliferation.
Biochemical and Physiological Effects:
FTY720 has been shown to have several biochemical and physiological effects, including the modulation of immune cell trafficking, reduction of lymphocyte counts, and induction of apoptosis in cancer cells. FTY720 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
FTY720 has several advantages for use in lab experiments, including its well-characterized mechanism of action, availability of synthetic methods, and the availability of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide receptor knockout mice for in vivo studies. However, there are also several limitations to its use, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several potential future directions for research on FTY720, including the development of novel synthetic methods, identification of new therapeutic applications, and optimization of dosing regimens to maximize efficacy and minimize toxicity. Additionally, there is a need for further studies on the long-term safety and potential side effects of FTY720, particularly in the context of its use as an immunosuppressant in organ transplantation.
Synthesis Methods
FTY720 can be synthesized by several methods, including the reaction of 2-bromo-1-(4-methylphenyl)ethanone with 2-(2-furyl)ethanethiol in the presence of sodium hydride and a palladium catalyst. The resulting intermediate is then treated with 2-chloroethylsulfonyl chloride and triethylamine to form the final product.
Scientific Research Applications
FTY720 has been extensively studied for its potential therapeutic applications, including its use as an immunosuppressant in organ transplantation, treatment of multiple sclerosis, and cancer therapy. FTY720 has been shown to modulate the N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide receptor, which plays a critical role in regulating immune cell trafficking and function. FTY720 has been shown to induce lymphocyte sequestration in secondary lymphoid organs, thereby reducing the number of circulating lymphocytes and preventing their migration to sites of inflammation.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S3/c1-13-6-8-14(9-7-13)26(21,22)18-12-16(15-4-2-10-23-15)25(19,20)17-5-3-11-24-17/h2-11,16,18H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLHAQHILSYDNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388706.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)
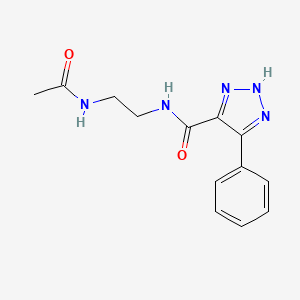
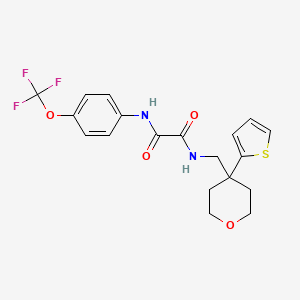
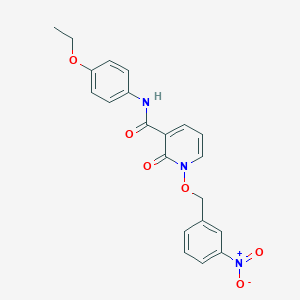

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2388716.png)
![4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2388717.png)

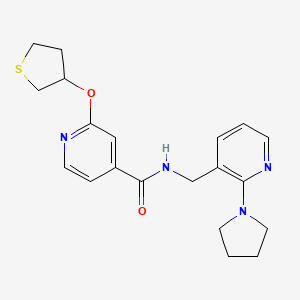
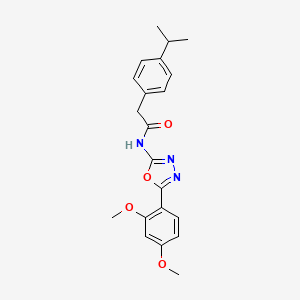
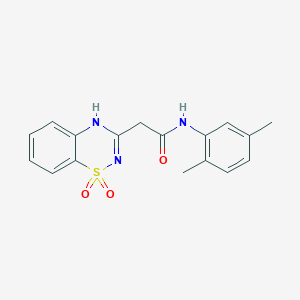
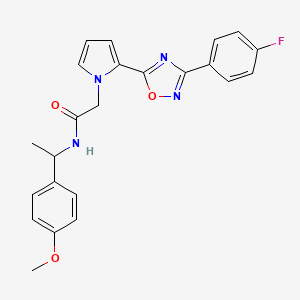
![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2388727.png)